1,2,3,4,7,8,9,10-Octahydropyrazino[1,2-b]indazole
Overview
Scientific Research Applications
Chemistry and Biological Activity
Indazoles, including 1,2,3,4,7,8,9,10-Octahydropyrazino[1,2-b]indazole, are known for their diverse biological activities. These compounds have been a significant focus in medicinal research due to their nitrogen-containing heterocyclic moieties. Indazoles and their derivatives are known for their anticancer, anti-inflammatory, and antimicrobial properties, as well as potential applications in treating various cancers and chronic inflammation (Mal et al., 2022).
Therapeutic Applications
A variety of indazole derivatives exhibit a wide range of biological activities, leading to interest in developing novel indazole-based therapeutic agents. These derivatives have shown promising results in cancer treatment and anti-inflammatory applications, as well as in managing neurodegenerative disorders and protein kinase-related conditions (Denya et al., 2018).
Synthesis and Evaluation
The synthesis and biological evaluation of novel indazoles have identified their role as activators of the nitric oxide receptor, soluble guanylate cyclase. These studies have shown that indazoles can effectively inhibit platelet aggregation, indicating their potential in cardiovascular therapies (Selwood et al., 2001).
Antiinflammatory Activity
Research has also focused on synthesizing new indazolones and evaluating their antiinflammatory activities. These studies have shown that indazole derivatives can exhibit significant and long-lasting antiinflammatory effects, making them candidates for treating inflammatory conditions (Abouzid & El-Abhar, 2003).
Structural and Pharmacological Importance
The indazole scaffold is crucial in pharmacology, forming the structure of many compounds with therapeutic value. Indazole derivatives have shown effectiveness against various diseases, including cancer and inflammatory disorders, due to their unique molecular structure (Ghosh et al., 2022).
Antimicrobial Properties
Indazole scaffolds have been highlighted for their antimicrobial properties. These compounds have shown effectiveness against bacterial and fungal strains, making them valuable in developing new antimicrobial agents (Panda et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
1,2,3,4,7,8,9,10-octahydropyrazino[1,2-b]indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-2-4-9-8(3-1)10-7-11-5-6-13(10)12-9/h11H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSLFBRHFLYNOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3CCNCC3=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801233494 | |
Record name | 1,2,3,4,7,8,9,10-Octahydropyrazino[1,2-b]indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801233494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
561299-73-8 | |
Record name | 1,2,3,4,7,8,9,10-Octahydropyrazino[1,2-b]indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=561299-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4,7,8,9,10-Octahydropyrazino[1,2-b]indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801233494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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